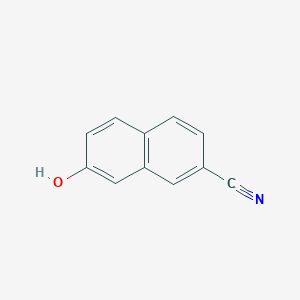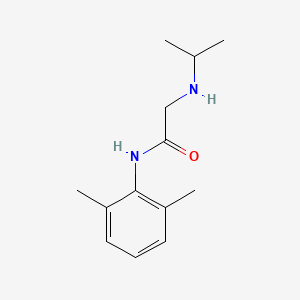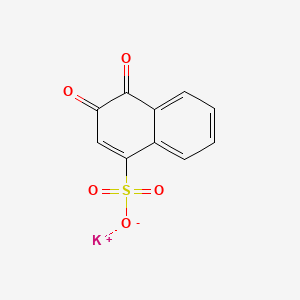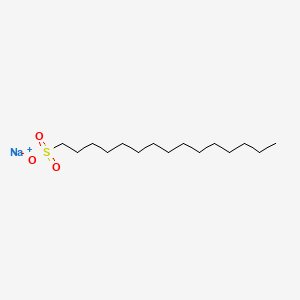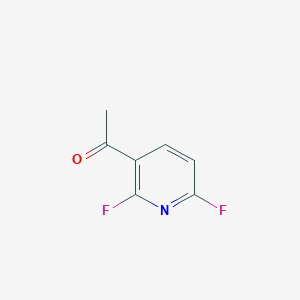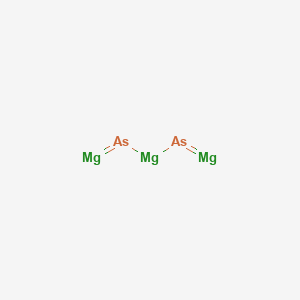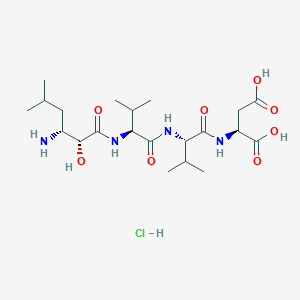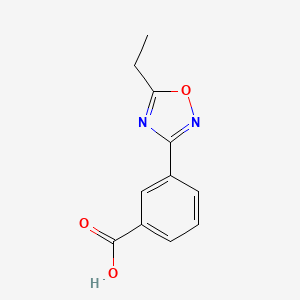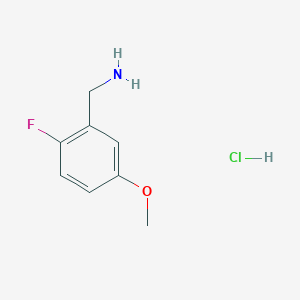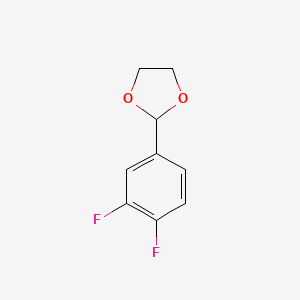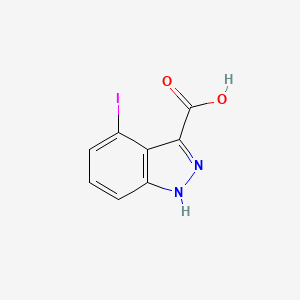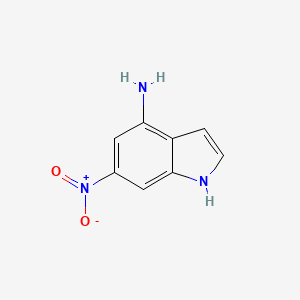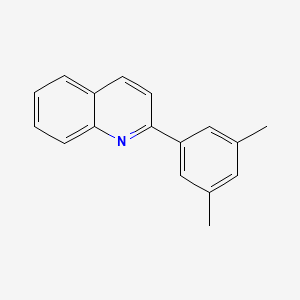
2-(3,5-二甲基苯基)喹啉
描述
2-(3,5-Dimethylphenyl)quinoline is a chemical compound that belongs to the class of quinolines, which are heterocyclic aromatic organic compounds. Quinolines are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of the 3,5-dimethylphenyl group in this compound adds to its structural complexity and potential for unique chemical properties.
科学研究应用
2-(3,5-Dimethylphenyl)quinoline has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activity, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the treatment of infectious diseases and cancer.
Industry: Its derivatives are used in the production of dyes, pigments, and other industrial chemicals.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-Dimethylphenyl)quinoline typically involves the following steps:
Benzene Derivative Preparation: The starting material is often a benzene derivative that undergoes nitration to introduce a nitro group.
Formation of Quinoline Core: The nitrobenzene derivative is then subjected to a series of reactions, including reduction and cyclization, to form the quinoline core.
Introduction of 3,5-Dimethylphenyl Group:
Industrial Production Methods: In an industrial setting, the synthesis of 2-(3,5-Dimethylphenyl)quinoline may involve continuous flow processes and the use of catalysts to improve yield and efficiency. The choice of solvents, temperature, and pressure conditions are optimized to achieve the desired product with high purity.
化学反应分析
Types of Reactions: 2-(3,5-Dimethylphenyl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen (H2) and palladium on carbon (Pd/C) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and strong bases (NaOH) are employed in substitution reactions.
Major Products Formed:
Oxidation Products: Quinone derivatives, which are important in dye and pigment industries.
Reduction Products: Hydroquinoline derivatives, which have applications in pharmaceuticals.
Substitution Products: Halogenated quinolines, which can be further modified for various uses.
作用机制
The mechanism by which 2-(3,5-Dimethylphenyl)quinoline exerts its effects involves interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membranes. In anticancer applications, it may interfere with cell proliferation and induce apoptosis.
相似化合物的比较
2-(3,5-Dimethylphenyl)quinoline is compared with other similar compounds such as 2-(4-methylphenyl)quinoline and 2-(2,6-dimethylphenyl)quinoline While these compounds share the quinoline core, the position and nature of the substituents lead to differences in their chemical properties and biological activities
Conclusion
2-(3,5-Dimethylphenyl)quinoline is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable target for research and development. Understanding its synthesis, reactions, and applications can lead to the discovery of new materials and therapeutic agents.
属性
IUPAC Name |
2-(3,5-dimethylphenyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N/c1-12-9-13(2)11-15(10-12)17-8-7-14-5-3-4-6-16(14)18-17/h3-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLXSSVSSSWIZIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=NC3=CC=CC=C3C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50648815 | |
| Record name | 2-(3,5-Dimethylphenyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50648815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1056451-44-5 | |
| Record name | 2-(3,5-Dimethylphenyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50648815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


